1-(Aminomethyl)-8-iodonaphthalene

Medicinal Chemistry Organic Synthesis Materials Science

Researchers requiring a specific 1,8-peri-iodo/aminomethyl naphthalene geometry for scaffold-oriented synthesis often face supply gaps with generic isomers. This compound directly resolves that need. - Exclusive 1,8-peri substitution pattern ensures the constrained spatial arrangement essential for medicinal chemistry and materials science applications. - Bifunctional amine/iodide architecture supports orthogonal diversification: amide coupling at the amine followed by Pd-catalyzed cross-coupling at the iodide. - In stock and available for immediate dispatch, eliminating custom synthesis lead times.

Molecular Formula C11H10IN
Molecular Weight 283.11 g/mol
Cat. No. B11841360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Aminomethyl)-8-iodonaphthalene
Molecular FormulaC11H10IN
Molecular Weight283.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)CN)C(=CC=C2)I
InChIInChI=1S/C11H10IN/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6H,7,13H2
InChIKeyXCBQSASHBVWKBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Aminomethyl)-8-iodonaphthalene: Peri-Iodo Building Block


1-(Aminomethyl)-8-iodonaphthalene (CAS 1261655-00-8) is a naphthalene derivative bearing an aminomethyl group at the 1-position and an iodine atom at the 8-position (the peri position) . With a molecular formula of C11H10IN and a molecular weight of 283.11 g/mol, this compound belongs to the class of halogenated aromatic amines . Its bifunctional nature—combining a nucleophilic primary amine with a heavy halogen capable of participating in cross-coupling reactions—positions it as a versatile intermediate for medicinal chemistry and materials science applications, particularly where the peri-iodo substitution pattern is required for subsequent derivatization .

1 Peri-iodo building block for medicinal chemistry scaffold design
2 Bifunctional amine and aryl iodide handles for orthogonal derivatization
3 Supports cross-coupling and heterocycle synthesis workflows

1-(Aminomethyl)-8-iodonaphthalene: Non-Interchangeable Isomer


Generic substitution of 1-(Aminomethyl)-8-iodonaphthalene with other positional isomers (e.g., 1-(aminomethyl)-2-, -4-, -5-, or -6-iodonaphthalene) or analogs lacking the peri-iodine (e.g., 1-(aminomethyl)naphthalene) is scientifically unsound due to the unique steric and electronic constraints imposed by the 1,8-peri substitution pattern. The close proximity of the bulky iodine atom to the aminomethyl group creates a distinctive molecular geometry that influences both reactivity and potential binding interactions, making this compound a specific, non-interchangeable building block for applications requiring the 1,8-peri arrangement .

Peri substitution pattern mismatch

1,8-peri geometry is not replicated by 1,2-, 1,4-, 1,5-, or 1,6-iodo isomers; substitution may alter reactivity and molecular shape.

Loss of cross-coupling handle

Non-iodinated 1-(aminomethyl)naphthalene cannot directly participate in Suzuki, Sonogashira, or Heck reactions without prior functionalization.

Lipophilicity and heavy-atom effect differences

Lighter halogen or non-halogenated analogs exhibit different logP and reduced spin-orbit coupling, affecting permeability and photophysical studies.

1-(Aminomethyl)-8-iodonaphthalene: Evidence Profile


Peri Substitution Pattern Differentiation

The 1,8-peri arrangement of the aminomethyl and iodo substituents on the naphthalene core creates a unique steric and electronic environment not present in 1,2-, 1,4-, 1,5-, or 1,6-isomers. This geometry may influence the compound's ability to engage in intramolecular interactions or to serve as a constrained scaffold for further derivatization . While direct quantitative comparative data for this exact compound are absent from the peer-reviewed literature, the distinct substitution pattern is a structural feature that differentiates it from all other iodo-(aminomethyl)naphthalene isomers, which are available as separate catalog items (e.g., CAS 1261467-64-4 for the 1,2-isomer) .

Peri Substitution Pattern
Class-level inference
1,8-peri arrangement unique vs 1,2-, 1,4-, 1,5-, and 1,6-isomers
Supports isomer-specific SAR and scaffold differentiation
Qualitative structural comparison; quantitative isomer data not reported
Medicinal Chemistry Organic Synthesis Materials Science

Higher Lipophilicity vs Non-Iodinated Analogs

Based on structural predictions, the logP (partition coefficient) of 1-(Aminomethyl)-8-iodonaphthalene is estimated to be approximately 2.1 . The presence of the heavy iodine atom is expected to increase lipophilicity compared to the non-iodinated parent compound, 1-(aminomethyl)naphthalene, which lacks the halogen and has a predicted logP of approximately 1.0-1.5 (estimated based on structural analogs). This difference in lipophilicity may influence solubility, membrane permeability, and non-specific binding in biological systems.

Lipophilicity (LogP)
Supporting evidence
Predicted logP ~2.1 vs non-iodinated analog ~1.0–1.5
Supports lipophilicity-driven property screening
Predicted values; experimental logP data not available
Drug Discovery ADME Prediction Physicochemical Properties

Heavy-Atom Effect & Cross-Coupling Reactivity

The iodine substituent at the 8-position provides a site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Heck couplings) that is not available in non-halogenated 1-(aminomethyl)naphthalene. Additionally, the heavy atom (iodine) introduces significant spin-orbit coupling, which can enhance intersystem crossing in photochemical applications, a feature absent in lighter halogen analogs (e.g., bromo- or chloro-substituted naphthalenes) .

Cross-Coupling Reactivity
Class-level inference
Aryl iodide enables Suzuki, Sonogashira, Heck couplings; heavy-atom effect for photophysics
Supports cross-coupling and photophysical research
General aryl iodide reactivity; compound-specific data not reported
Catalysis Cross-Coupling Photochemistry Materials Science

1-(Aminomethyl)-8-iodonaphthalene: Application Scenarios


Peri-Scaffold for Kinase/GPCR Modulators

Given its 1,8-peri substitution pattern, 1-(Aminomethyl)-8-iodonaphthalene can serve as a constrained scaffold for constructing naphthalene-based ligands targeting enzymes or receptors where a specific spatial arrangement of pharmacophoric elements is required. The iodine provides a site for late-stage diversification via cross-coupling to introduce diverse aryl or heteroaryl groups, while the aminomethyl group can be used for amide bond formation or reductive amination. This application scenario is supported by the class-level inference that peri-substituted naphthalenes are valuable in medicinal chemistry for generating novel chemical space .

Heterocycle Synthesis via Pd-Catalyzed Cyclization

The compound's structure, featuring an iodine atom adjacent to a nucleophilic amine, makes it a suitable precursor for intramolecular C-N bond formation under palladium catalysis. For instance, palladium-catalyzed cyclization of 1-alkynyl-8-iodonaphthalene derivatives can afford heterocyclic products . While this reaction has been demonstrated with related substrates, the 1-(aminomethyl)-8-iodonaphthalene scaffold can be elaborated with appropriate alkyne tethers to generate novel heterocyclic architectures for drug discovery or materials science.

Heavy-Atom Building Block for Organic Electronics

The iodine substituent imparts a significant heavy-atom effect, which can enhance intersystem crossing and phosphorescence in organic materials. 1-(Aminomethyl)-8-iodonaphthalene could be used to synthesize conjugated materials with improved optoelectronic properties or as a component in photocatalytic systems where triplet state generation is desired . This application scenario is inferred from the general properties of aryl iodides and the naphthalene chromophore.

Bifunctional Probe & PROTAC Linker Precursor

The presence of both a primary amine and an iodine atom allows for orthogonal functionalization: the amine can be coupled to a ligand or recognition element via amide bond formation, while the iodine can be used in a subsequent cross-coupling step to install a second functional motif (e.g., an E3 ligase ligand for PROTAC development). This bifunctional nature, combined with the rigid naphthalene spacer, makes it a useful intermediate for constructing chemical biology tools.

Application
Selection Property
Validation Focus
Kinase/GPCR ligand scaffold
1,8-peri substitution pattern
Spatial pharmacophore arrangement
Heterocycle synthesis via Pd catalysis
Iodo-amine proximity
Intramolecular C–N bond formation
Organic electronics building block
Heavy-atom effect
Triplet state/phosphorescence studies
Bifunctional probe / PROTAC linker
Orthogonal amine & iodide handles
Sequential functionalization

Technical Documentation Hub

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